Product packaging for 7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine(Cat. No.:CAS No. 1392102-13-4)

7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B11888497
CAS No.: 1392102-13-4
M. Wt: 212.05 g/mol
InChI Key: JZIYBRWKMGEKFO-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 1392102-13-4) is a high-value brominated heterocyclic building block with the molecular formula C 7 H 6 BrN 3 and a molecular weight of 212.05 g/mol . This compound is a solid and should be stored sealed in a dry, room-temperature environment to maintain stability . As a key scaffold in medicinal chemistry, its core structure is integral to the development of novel pharmacologically active molecules, making it particularly valuable in constructing targeted libraries for drug discovery programs . The bromine substituent at the 7-position provides a reactive handle for further functionalization via modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling rapid diversification for structure-activity relationship (SAR) studies . This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, referring to the Safety Data Sheet. The available GHS hazard information includes the signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and carefully rinsing the eyes if exposed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B11888497 7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1392102-13-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1392102-13-4

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

7-bromo-2-methyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6BrN3/c1-4-10-6-5(8)2-3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11)

InChI Key

JZIYBRWKMGEKFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=CC(=C2N1)Br

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 7 Bromo 2 Methyl 3h Imidazo 4,5 B Pyridine Analogues

Nucleophilic Substitution Reactions at Halogenated Positions

The bromine atom at the 7-position of the imidazo[4,5-b]pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The pyridine (B92270) ring, being an electron-deficient π-system, facilitates the attack of nucleophiles, particularly when activated by the fused imidazole (B134444) ring. The feasibility of these reactions is often dependent on the reaction conditions and the nature of the incoming nucleophile.

While specific studies on 7-bromo-2-methyl-3H-imidazo[4,5-b]pyridine are not extensively detailed in the available literature, the reactivity of analogous bromo-substituted imidazopyridines and related heterocyclic systems provides a strong indication of the expected chemical behavior. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed to replace the halogen atom with a variety of carbon-based substituents. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 7-position, thereby enabling the synthesis of a diverse library of analogues.

The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions on related bromo-azaheterocyclic systems, which could be adapted for this compound.

CatalystLigandBaseSolventTypical Substrates
Pd(PPh₃)₄-K₂CO₃Toluene/EthanolArylboronic acids
PdCl₂(dppf)dppfNa₂CO₃Dioxane/WaterHeteroarylboronic acids
Pd(OAc)₂SPhosK₃PO₄TolueneAlkylboranes

The success of these reactions is contingent on factors such as the choice of catalyst, ligand, base, and solvent system, which must be optimized for the specific substrate.

Alkylation Reactions at the Imidazole Nitrogen Atoms (N1 and N3)

The imidazole moiety of this compound contains two nitrogen atoms, N1 and N3, both of which are nucleophilic and can undergo alkylation. The reaction of the parent compound with alkylating agents typically results in a mixture of N1- and N3-alkylated regioisomers. The ratio of these products is influenced by several factors, including the nature of the alkylating agent, the reaction conditions (base, solvent, temperature), and the electronic and steric effects of the substituents on the imidazopyridine core.

Alkylation is often carried out under basic conditions to deprotonate the imidazole NH, generating a more nucleophilic imidazolide (B1226674) anion. Common bases used include potassium carbonate, sodium hydride, and cesium carbonate, in solvents like dimethylformamide (DMF) or acetonitrile.

A study on the alkylation of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine with methyl iodide in the presence of potassium carbonate and tetra-n-butylammonium bromide in DMF demonstrated the feasibility of this transformation. While this study did not explicitly report the ratio of N1 to N3 isomers, it highlights a general procedure applicable to this class of compounds.

The following table presents a representative example of an N-alkylation reaction on a related imidazo[4,5-b]pyridine scaffold.

Starting MaterialAlkylating AgentBaseCatalystSolventProduct(s)
6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridineMethyl iodideK₂CO₃TBABDMF6-bromo-1-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine and 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine

Functional Group Interconversions and Further Derivatization of Methyl Substituents

The 2-methyl group on the imidazo[4,5-b]pyridine ring offers another site for synthetic modification. While less reactive than the halogenated position or the imidazole nitrogens, it can undergo a variety of functional group interconversions.

One common transformation is the oxidation of the methyl group to a carboxylic acid or an aldehyde. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or selenium dioxide. The resulting carbonyl compounds can then serve as versatile intermediates for further derivatization, such as the formation of amides, esters, or imines.

Another potential pathway for the functionalization of the methyl group is through halogenation, typically via a radical mechanism. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of a 2-(bromomethyl) derivative. This brominated intermediate is then highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

The following table outlines potential functionalization reactions of the 2-methyl group.

Reaction TypeReagent(s)Product Functional Group
OxidationKMnO₄Carboxylic acid
OxidationSeO₂Aldehyde
Radical HalogenationNBS, AIBNBromomethyl
Condensation (with aldehydes)BaseStyryl

These transformations significantly expand the synthetic utility of the this compound scaffold, enabling the creation of more complex and diverse molecular architectures.

Investigation of Regioisomeric Products in Derivatization Reactions

As mentioned in section 3.2, the alkylation of the imidazole nitrogen atoms can lead to the formation of N1 and N3 regioisomers. The determination of the major and minor products is crucial for understanding the reactivity of the system and for the unambiguous characterization of the synthesized compounds.

The regioselectivity of N-alkylation is governed by a combination of electronic and steric factors. The N1 and N3 positions have different electronic densities, which can be influenced by the substituents on the pyridine and imidazole rings. Furthermore, the steric hindrance around each nitrogen atom can affect the approach of the alkylating agent. The presence of the 2-methyl group is expected to sterically hinder the N1 position to some extent, potentially favoring alkylation at the N3 position.

In a study involving the alkylation of various 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines with allyl bromide and propargyl bromide under phase-transfer catalysis conditions, the formation of N3-alkylated products was observed. This suggests a potential preference for the N3 position in these systems.

The unambiguous assignment of the regioisomeric structures is typically achieved through advanced spectroscopic techniques, such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are invaluable for establishing the connectivity and spatial relationships between the alkyl group and the imidazopyridine core.

The following table summarizes the expected regioisomeric products from the alkylation of this compound.

Alkylating Agent (RX)N1-Alkylated ProductN3-Alkylated Product
CH₃I7-bromo-1,2-dimethyl-1H-imidazo[4,5-b]pyridine7-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Allyl Bromide1-allyl-7-bromo-2-methyl-1H-imidazo[4,5-b]pyridine3-allyl-7-bromo-2-methyl-3H-imidazo[4,5-b]pyridine
Propargyl Bromide7-bromo-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[4,5-b]pyridine7-bromo-2-methyl-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine

Careful control of reaction conditions and thorough characterization of the products are essential for achieving the desired regioselectivity and for the successful application of these compounds in further synthetic endeavors.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

As of the current literature review, specific single-crystal X-ray diffraction data for 7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine has not been reported. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

For context, studies on closely related imidazo[4,5-b]pyridine derivatives have demonstrated the power of this technique. For instance, the crystal structure of 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine revealed an orthorhombic crystal system, and the analysis highlighted a significant dihedral angle between the imidazopyridine system and the phenyl ring. eurjchem.com Similarly, detailed crystallographic data has been published for 2-(5,6-Dibromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-yl)phenol, which crystallizes in the orthorhombic space group Pbca. nih.govresearchgate.net These examples underscore the type of detailed structural insights that would be gained from a successful crystallographic analysis of this compound, which would confirm the positions of the bromo and methyl substituents and describe the packing of the molecules in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Detailed experimental ¹H NMR data for this compound is not available in the reviewed literature. A theoretical spectrum would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the methyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the heterocyclic system. The methyl group would likely appear as a singlet in the upfield region of the spectrum. Integration of the signals would confirm the number of protons in each environment, and coupling constants (J) between adjacent protons would help to establish their connectivity.

To achieve a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable. While no specific 2D NMR studies for this compound have been published, the application of standard experiments would be critical for its characterization. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be particularly valuable, as it shows correlations between protons and carbons over two to three bonds, allowing for the definitive placement of substituents like the methyl group and bromine atom by connecting the different fragments of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

An anticipated IR spectrum would feature characteristic absorption bands. These would include C-H stretching vibrations for the aromatic ring and the methyl group (typically around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively), C=C and C=N stretching vibrations within the aromatic and imidazole (B134444) rings (in the 1650-1450 cm⁻¹ region), and a C-Br stretching vibration, which would be expected at lower frequencies (typically below 800 cm⁻¹). The N-H stretch of the imidazole ring would also be a key feature.

Mass Spectrometry: Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques, including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental formula. Specific mass spectrometric data for this compound is not found in the surveyed scientific literature.

Using a technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent signal for the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this ion, which could be used to confirm the elemental formula (C₇H₆BrN₃). A key feature in the mass spectrum would be the characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes), providing definitive evidence for the presence of a single bromine atom in the molecule. Fragmentation patterns observed under Electron Ionization (EI) or through tandem MS (MS/MS) experiments could further corroborate the proposed structure by showing characteristic losses of fragments like the methyl group.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict a wide array of molecular properties. For imidazo[4,5-b]pyridine derivatives, DFT calculations, often performed at levels like B3LYP/6–311G(d,p), provide a reliable framework for understanding their behavior. nih.gov

The first step in most DFT studies is the geometry optimization of the molecule, which seeks the lowest energy conformation. From this optimized structure, several global chemical reactivity descriptors can be calculated. These descriptors, derived from the energies of the frontier molecular orbitals, help quantify the molecule's stability and reactivity. Key energetic descriptors include chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). nih.govresearchgate.net For instance, a larger energy gap between the HOMO and LUMO correlates with higher kinetic stability and lower chemical reactivity. nih.gov

Studies on analogous compounds, such as 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine, have determined values for these descriptors, providing a reference for what can be expected for 7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine. nih.gov

Table 1: Representative Energetic Chemical Descriptors for Imidazo[4,5-b]pyridine Derivatives

Descriptor Symbol Typical Calculated Value (eV) Implication
Hardness η ~1.18 Measures resistance to change in electron distribution.
Softness σ ~0.42 Reciprocal of hardness, indicates higher reactivity.
Electronegativity χ ~-3.10 Measures the power of an atom to attract electrons.
Chemical Potential μ ~-3.10 Relates to the escaping tendency of electrons from an equilibrium system.
Electrophilicity ω ~4.12 Measures the energy lowering of a system when it accepts electrons.

Note: Values are representative and based on studies of similar derivatives. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.govresearchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov In DFT studies of related imidazo[4,5-b]pyridine derivatives, the HOMO is typically localized over the imidazo[4,5-b]pyridine system, while the LUMO distribution can vary depending on the substituents. nih.gov The energy gap for these types of molecules has been calculated to be in the range of 2.3 to 4.4 eV. nih.govresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Imidazo[4,5-b]pyridine Derivatives

Orbital Typical Energy (eV)
EHOMO -3.1033
ELUMO -0.7442
Energy Gap (ΔE) 2.3591

Note: Values are representative and based on studies of similar derivatives. nih.gov

DFT calculations are also employed to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. Theoretical frequency calculations can help in the assignment of experimental vibrational bands. researchgate.net Similarly, NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule and its tautomeric forms. These theoretical predictions, when compared with experimental data, provide strong validation for the calculated molecular structure.

Investigation of Tautomerism in Imidazo[4,5-b]pyridine Ring Systems (1H- and 3H- Tautomers)

The imidazo[4,5-b]pyridine scaffold exhibits prototropic tautomerism, where a hydrogen atom can migrate between the nitrogen atoms of the imidazole (B134444) ring. This results in an equilibrium between the 1H- and 3H- tautomers. nih.govresearchgate.net The relative stability of these tautomers can be influenced by substitution patterns, solvent effects, and solid-state packing forces. Computational studies can predict the energies of the different tautomers, thereby estimating their relative populations at equilibrium. For example, in the closely related 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine, the 1H tautomer is observed in the crystalline state. researchgate.net ¹H-NMR studies on similar imidazole ring systems have been used to determine the microscopic pK values and molar ratios of the individual tautomers in solution. nih.gov The IUPAC name for the subject compound is often cited as 7-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, indicating the common position of the proton, though the 3H- form remains relevant. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds like this compound, docking simulations are invaluable for predicting their binding affinity and mode of interaction with biological targets, such as protein active sites. nih.govmdpi.com

Derivatives of imidazo[4,5-b]pyridine have been investigated as inhibitors for various kinases, including Aurora kinases and B-Raf kinase. nih.govsemanticscholar.org In these studies, molecular docking helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. semanticscholar.org These simulations can guide the design of new, more potent inhibitors by suggesting structural modifications to improve binding. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, π-π Stacking)

In related bromo-substituted imidazo[4,5-b]pyridines, several types of interactions are consistently observed:

Hydrogen Bonding: Molecules can be linked by N—H⋯N or C—H⋯N hydrogen bonds, often forming chains or layers within the crystal lattice. researchgate.netresearchgate.net In derivatives with other functional groups, N—H⋯O hydrogen bonds are also common. nih.govresearchgate.net

π-π Stacking: The planar aromatic nature of the imidazo[4,5-b]pyridine ring system facilitates π-π stacking interactions between adjacent molecules. These can be either face-to-face or, more commonly, offset or slipped stacking arrangements. researchgate.netnih.gov Centroid-to-centroid distances for these interactions are typically in the range of 3.6 to 3.9 Å. nih.govresearchgate.net

These non-covalent interactions collectively stabilize the crystal structure and influence the material's physical properties. nih.govnih.gov

Table 3: Common Intermolecular Interactions in Bromo-Imidazo[4,5-b]pyridine Crystal Structures

Interaction Type Description Example Compound
N—H⋯N Hydrogen Bond Links molecules into chains. 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine researchgate.net
C—H⋯N Hydrogen Bond Links molecules into chains. 6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine researchgate.net
N—H⋯O Hydrogen Bond Forms intermolecular chains. 2-(5,6-Dibromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-yl)phenol nih.govresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. Although a Hirshfeld surface analysis for this compound has not been specifically reported, studies on analogous 6-bromo-imidazo[4,5-b]pyridine derivatives offer valuable comparative data on the types and prevalence of intermolecular interactions.

Detailed investigations into the crystal structures of several 6-bromo-imidazo[4,5-b]pyridine derivatives reveal the most significant contributions to the crystal packing. For instance, in the case of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, the Hirshfeld surface analysis indicates that H···H interactions are the most predominant, accounting for 48.1% of the total interactions. iucr.org This is followed by H···Br/Br···H (15.0%) and H···O/O···H (12.8%) contacts, which also play a crucial role in the molecular packing. iucr.org

Another relevant example is the Hirshfeld surface analysis of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine. Here, H···H contacts constitute 35.9% of the Hirshfeld surface. nih.gov Other notable interactions include H···Cl/Cl···H (15.0%), H···C/C···H (12.4%), and H···Br/Br···H (10.8%). nih.gov

These findings from closely related compounds suggest that the crystal packing of this compound is likely to be dominated by a combination of H···H, H···Br, and C···H interactions. The presence of the bromine atom and the methyl group would influence the specific nature and geometry of these contacts.

The interactive data tables below summarize the percentage contributions of various intermolecular contacts to the Hirshfeld surfaces for these related bromo-imidazo[4,5-b]pyridine derivatives.

Table 1: Percentage Contributions of Intermolecular Contacts for 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine iucr.org

Interaction Type Contribution (%)
H···H 48.1
H···Br/Br···H 15.0

Table 2: Percentage Contributions of Intermolecular Contacts for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine nih.gov

Interaction Type Contribution (%)
H···H 42.2
H···C/C···H 23.1

Table 3: Percentage Contributions of Intermolecular Contacts for 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine nih.gov

Interaction Type Contribution (%)
H···H 35.9
H···Cl/Cl···H 15.0
H···C/C···H 12.4
H···Br/Br···H 10.8
H···N/N···H 7.5
C···Br/Br···C 5.9
C···C 5.5

Mechanistic Insights into Biological Activities of Imidazo 4,5 B Pyridine Derivatives

Enzyme Inhibition Mechanisms

Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of various enzymes, a characteristic attributed to their structural similarity to endogenous purines, allowing them to interact with the active sites of these biological targets.

Inhibition of Kinases (e.g., Aurora Kinases, FLT3) and Binding Modes

The imidazo[4,5-b]pyridine scaffold is a key structural feature in the design of potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways and prominent targets in cancer therapy.

Derivatives of this class have shown significant inhibitory activity against Aurora kinases, a family of serine/threonine kinases that play essential roles in mitosis. nih.govnih.gov Structural studies, including co-crystallization with Aurora-A, have provided detailed insights into their binding mechanism. These inhibitors typically occupy the ATP-binding pocket of the kinase. nih.gov Key interactions include the pyridine (B92270) nitrogen atom forming a hydrogen bond with the backbone NH of alanine-213 in the hinge region of the enzyme, while the imidazole (B134444) NH interacts with the carbonyl group of the same residue. nih.gov This mode of binding is a characteristic feature of the imidazo[4,5-b]pyridine scaffold's interaction with Aurora kinases.

Substituents on the imidazo[4,5-b]pyridine core can be strategically modified to enhance potency and selectivity. For instance, the introduction of a 1-benzyl-1H-pyrazol-4-yl group at the C7 position led to compounds that inhibit a range of kinases, including Aurora-A. nih.govnih.gov The orientation of these substituents within the binding pocket can vary; some interact with the P-loop, while others engage with residues like threonine-217 in the post-hinge region, providing a basis for designing isoform-selective inhibitors. nih.govnih.gov

Furthermore, compounds from the imidazo[4,5-b]pyridine class have been developed as potent dual inhibitors of both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). acs.org FLT3 is another important target in certain types of leukemia. This dual inhibition is a valuable therapeutic strategy, and optimization of the imidazo[4,5-b]pyridine scaffold has led to the identification of preclinical candidates for treating acute myeloid leukemia. acs.org

Compound ClassTarget Kinase(s)Key Binding Interactions / Observations
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivativesAurora-AHinge binding via pyridine and imidazole nitrogens with Ala213. Substituents at C7 can interact with the P-loop or Thr217.
6-Chloro-7-(piperazin-1-yl)-2-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivativesAurora-A, Aurora-B, FLT3Identified as potent dual inhibitors of Aurora and FLT3 kinases.

Inhibition of Acetylcholinesterase and Urease

A review of the scientific literature did not yield specific studies detailing the inhibition of acetylcholinesterase or urease by 7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine or its direct derivatives. While other isomeric scaffolds, such as imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines, have been investigated as potential inhibitors of acetylcholinesterase and urease, these findings are not directly applicable to the imidazo[4,5-b]pyridine core structure. nih.govresearchgate.netnih.gov Therefore, the mechanisms of action for this specific class of compounds against these two enzymes remain uncharacterized.

Antimicrobial Action Modalities

The imidazo[4,5-b]pyridine framework is a promising scaffold for the development of new antimicrobial agents. nih.gov Derivatives have demonstrated activity against a range of bacterial, viral, and fungal pathogens.

Mechanisms of Antibacterial Effects

Derivatives of imidazo[4,5-b]pyridine have shown notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov The mechanisms underlying these effects are believed to be multifaceted, involving the inhibition of essential bacterial enzymes.

One proposed mechanism is the targeting of enzymes involved in bacterial DNA replication and maintenance, such as DNA gyrase and topoisomerase IV. semanticscholar.org By inhibiting these enzymes, the compounds can interfere with DNA synthesis, leading to bacterial cell death.

Another potential target is Dihydrofolate Reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. nih.gov Folic acid is essential for the synthesis of nucleotides and amino acids. Molecular docking studies have suggested that imidazo[4,5-b]pyridine derivatives can fit into the active site of DHFR, indicating that inhibition of this enzyme may contribute to their antibacterial effects. nih.govnih.gov The evaluation of various imidazopyridine derivatives suggests their mechanism of action can involve targeting enzymes crucial for the synthesis of the cell wall, proteins, DNA, or RNA. semanticscholar.org

Bacterial StrainCompound TypeObserved Activity / Proposed Target
Escherichia coliAmidino-substituted imidazo[4,5-b]pyridineModerate activity (MIC 32 μM) observed for one derivative. nih.gov
Bacillus cereus (Gram-positive)N-alkylated 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineMore sensitive compared to Gram-negative bacteria. nih.gov
VariousGeneral ImidazopyridinesPotential inhibition of DNA gyrase, topoisomerase IV, and DHFR. semanticscholar.orgnih.gov

Mechanisms of Antiviral Effects

Certain bromo-substituted imidazo[4,5-b]pyridine derivatives have demonstrated selective, albeit moderate, antiviral activity. nih.gov Specifically, activity has been noted against the respiratory syncytial virus (RSV). nih.gov While the precise mechanism for the imidazo[4,5-b]pyridine class against RSV has not been fully elucidated, research on the closely related isomeric imidazo[4,5-c]pyridine scaffold offers a plausible mode of action. Studies on these isomers showed they could inhibit the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, by targeting the viral RNA-dependent RNA polymerase. nih.gov This enzyme is essential for the replication of RNA viruses, and its inhibition prevents the virus from multiplying. Given the structural similarity, it is plausible that imidazo[4,5-b]pyridine derivatives exert their antiviral effects through a similar mechanism.

Mechanisms of Antifungal Effects

Imidazo[4,5-b]pyridine derivatives have also been evaluated for their antifungal properties. nih.govresearchgate.netresearchgate.net For instance, some derivatives of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine have been reported to possess antimycotic activity against fungi like Aspergillus flavus. nih.gov

The specific mechanism of action for the antifungal activity of imidazo[4,5-b]pyridines is not yet well-defined. However, insights can be drawn from studies on the isomeric imidazo[4,5-c]pyridines. Research on this related scaffold has suggested that Glucosamine-6-phosphate synthase could be a potential molecular target. nih.gov This enzyme is crucial for the synthesis of the fungal cell wall. Its inhibition would disrupt the integrity of the cell wall, leading to fungal cell death. This represents a promising avenue for understanding the antifungal action of the broader imidazopyridine class, including this compound. nih.gov

Mitochondrial Function Modulation and Protonophore Mechanisms

The imidazo[4,5-b]pyridine scaffold, central to the structure of this compound, has been identified as a promising framework for the development of novel mitochondrial uncouplers. nih.gov Mitochondrial uncouplers are molecules that disrupt the coupling between nutrient oxidation and ATP synthesis in mitochondria. nih.gov They achieve this by transporting protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthase. nih.gov This process, often mediated by protonophores, leads to an increase in oxygen consumption without a corresponding increase in ATP production. nih.govnih.gov

Recent studies have highlighted the potential of small molecule mitochondrial uncouplers for therapeutic applications, such as in treating metabolic dysfunction-associated steatohepatitis (MASH). nih.gov In this context, a novel series of imidazo[4,5-b]pyridine derivatives was developed through modifications of BAM15, a known potent mitochondrial uncoupler. nih.gov These studies demonstrate that the imidazo[4,5-b]pyridine core can be effectively functionalized to modulate uncoupling activity and improve pharmacokinetic properties. For instance, the derivative SHS206, developed from this scaffold, displayed an EC50 of 830 nM in L6 myoblasts, indicating potent uncoupling activity. nih.gov This line of research underscores the capacity of the imidazo[4,5-b]pyridine structure to serve as a basis for agents that modulate mitochondrial function through protonophore mechanisms. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. nih.gov As structural analogs of naturally occurring purines, these compounds are recognized as a "privileged scaffold" in medicinal chemistry, and extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize their therapeutic potential, particularly as cytotoxic agents. nih.govnih.govnih.gov

Impact of Substituent Position and Nature on Biological Activity

SAR studies have revealed that modifications at various positions of the imidazo[4,5-b]pyridine ring system significantly influence biological outcomes.

Substitution at the 2-position: The introduction of substituents on an aryl ring at the 2-position has a marked effect on cytotoxic activity. While an unsubstituted aryl ring confers minimal activity, the addition of various groups can produce significant potency. researchgate.net Both electron-withdrawing and electron-donating groups on this aryl core have been investigated, with findings suggesting that lipophilicity may play a more critical role than electronic effects in enhancing cell permeability and, consequently, potency. researchgate.net For example, introducing fluoro substituents was found to increase the compound's potency. researchgate.net

Substitution at the 6-position: The nature of the substituent at the 6-position also plays a crucial role. Studies on 2,6-disubstituted imidazo[4,5-b]pyridines showed that a hydroxyl group at the para-position of a phenyl ring at C-6 significantly enhances antiproliferative activity. mdpi.com Conversely, methoxy (B1213986) or nitro groups at the same position led to a strong decrease in activity. mdpi.com

Nitrogen Atom Position: The position of the nitrogen atom within the pyridine ring itself can have a very strong impact on antiproliferative activity, highlighting the importance of the core heterocyclic structure in interacting with biological targets. irb.hr

The following table summarizes the antiproliferative activity of selected 2,6-disubstituted imidazo[4,5-b]pyridine derivatives, illustrating the impact of substituents.

CompoundSubstituent at C-6 (p-position of phenyl ring)N-SubstitutionActivity against select cell lines (IC50)Reference
13-OHN-unsubstituted1.50–1.87 μM (Capan-1, HL-60, Z-132) nih.gov
19-OHN-methyl1.45–4.25 μM (across most tested lines) mdpi.com
18-NH3+N-unsubstituted7.29 μM (Capan-1) nih.gov

Role of Halogen and Alkyl Groups in Modulating Activity Profiles

Specific functional groups, such as halogens and alkyl chains, are key modulators of the biological activity of the imidazo[4,5-b]pyridine scaffold.

The presence of a halogen , specifically a bromo group, on the pyridine ring has been shown to be advantageous for biological activity. Research indicates that imidazo[4,5-b]pyridines bearing a bromine atom on the pyridine nucleus exhibit promising biological potential and pronounced antiproliferative activity. mdpi.com Several studies have focused on synthesizing and evaluating series of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, which have demonstrated notable anticancer and antimicrobial effects. researchgate.neteurjchem.com This suggests that the bromo group is a key feature for enhancing the cytotoxic potential of this scaffold.

Alkyl groups , particularly methyl groups, also play a significant role. The strategic placement of a methyl group on a nitrogen atom of the imidazo[4,5-b]pyridine core has been found to improve antiproliferative activity. mdpi.com Furthermore, in the closely related imidazo[4,5-b]pyrazine series, N-methylation was identified as a crucial factor for mitochondrial uncoupling capacity, indicating its importance in modulating specific cellular energy pathways. nih.gov

The following table presents data on bromo-substituted imidazo[4,5-b]pyridine derivatives and their observed biological activities.

Compound ClassKey Structural FeatureObserved Biological ActivityReference
Amidino-substituted imidazo[4,5-b]pyridinesBromine on the pyridine nucleusPronounced antiproliferative activity mdpi.com
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridineBromine at the 6-positionProminent anticancer and antimicrobial activity researchgate.neteurjchem.com
N-methyl substituted imidazo[4,5-b]pyridinesMethyl group on imidazole nitrogenImproved antiproliferative activity mdpi.com

Advanced Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Strategies for Imidazo[4,5-b]pyridines

The synthesis of the imidazo[4,5-b]pyridine core has traditionally been achieved through the condensation of 2,3-diaminopyridines with various carbonyl compounds. nih.gov However, modern synthetic chemistry is continuously evolving to provide more efficient, versatile, and sustainable methods. A significant challenge in the synthesis of these derivatives is achieving regioselectivity, particularly for substitutions at the N1 position. nih.gov Consequently, there is a persistent need for the development of robust catalytic methods. nih.gov

Recent advancements have focused on overcoming the limitations of classical methods by introducing novel catalytic systems and reaction conditions. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki reactions, have emerged as powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of substituted imidazo[4,5-b]pyridines. nih.govnih.gov Microwave-assisted organic synthesis has also been applied, often resulting in significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. eurjchem.commdpi.com

In the pursuit of green chemistry, researchers are exploring the use of reusable heterogeneous catalysts and environmentally benign solvents. For instance, Al³⁺-exchanged K10 montmorillonite (B579905) clay has been successfully used as a recyclable catalyst for the efficient synthesis of imidazopyridine derivatives in excellent yields. nih.govmdpi.com Furthermore, tandem, one-pot reactions are being designed to construct the heterocyclic skeleton from simple starting materials like 2-chloro-3-nitropyridine (B167233) in aqueous media, minimizing waste and improving operational simplicity. acs.org These strategies not only enhance the efficiency of synthesis but also align with the principles of sustainable chemical manufacturing.

Table 1: Modern and Sustainable Synthetic Strategies for Imidazo[4,5-b]pyridines
Synthetic StrategyKey FeaturesAdvantagesReference
Palladium-Catalyzed Cross-CouplingUse of Pd catalysts (e.g., Pd(OAc)₂) with specific ligands (e.g., XantPhos) for C-C and C-N bond formation.High efficiency, broad substrate scope, enables synthesis of diverse analogues. nih.govnih.gov
Microwave-Assisted SynthesisApplication of microwave irradiation to accelerate reactions.Reduced reaction times, higher yields, cleaner products. eurjchem.commdpi.com
Heterogeneous CatalysisUse of solid, reusable catalysts like Al³⁺-K10 montmorillonite clay.Catalyst is easily separated and reused, environmentally friendly. nih.govmdpi.com
One-Pot Tandem ReactionsMultiple reaction steps are carried out in a single reaction vessel.Increased efficiency, reduced waste, operational simplicity. acs.org
Aqueous Media SynthesisUtilization of water as a solvent for cyclocondensation reactions.Environmentally benign, safe, and cost-effective. mdpi.com

Exploration of Undiscovered Biological Targets and Therapeutic Modalities

The imidazo[4,5-b]pyridine framework is a versatile pharmacophore that has been shown to interact with a variety of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. mdpi.comuctm.edurjraap.com Derivatives have been identified as potent inhibitors of several protein kinases, such as Aurora A kinase, Cyclin-Dependent Kinase 2 (CDK2), Cyclin-Dependent Kinase 9 (CDK9), and p38α MAP kinase, which are crucial regulators of cell cycle progression and signaling pathways implicated in cancer and inflammation. nih.govnih.govnih.gov

Future research will focus on expanding the biological target space for this class of compounds. Given their structural resemblance to purines, which are building blocks for ATP, a vast number of ATP-dependent enzymes beyond the well-studied kinases could be potential targets. Systematic screening of 7-bromo-2-methyl-3H-imidazo[4,5-b]pyridine and its analogues against broad panels of enzymes, receptors, and ion channels could uncover entirely new mechanisms of action and therapeutic applications.

Specifically, bromo-substituted imidazo[4,5-b]pyridines have demonstrated selective antiviral activity against pathogens like the respiratory syncytial virus (RSV). mdpi.com This warrants a broader investigation into their potential as antiviral agents against a wider range of DNA and RNA viruses. mdpi.com Similarly, the antiproliferative effects observed in various cancer cell lines encourage the exploration of novel cancer-related targets and pathways. mdpi.comeurjchem.com By elucidating the structure-activity relationships, researchers can optimize the scaffold to develop more potent and selective inhibitors for both established and newly identified targets, potentially leading to novel therapeutic modalities for a range of diseases. researchgate.netnih.gov

Table 2: Known and Potential Biological Targets of Imidazo[4,5-b]pyridine Derivatives
Target ClassSpecific ExamplesTherapeutic PotentialReference
Protein KinasesAurora A, Aurora B, CDK2, CDK9, p38α MAP kinaseAnticancer, Anti-inflammatory nih.govrjraap.comnih.gov
Tubulin-Anticancer (disruption of microtubule polymerization) nih.gov
Viral ProteinsRespiratory Syncytial Virus (RSV) targetsAntiviral mdpi.com
Other ATP-binding proteins(Largely unexplored)Potential for broad therapeutic applications nih.govmdpi.com
DNA/RNAPotential for interaction as DNA binding agentsAnticancer, Antiviral tandfonline.com

Integration of Advanced Computational and Data Science Methodologies in Compound Design

The design and optimization of bioactive molecules like this compound are increasingly being accelerated by advanced computational and data science techniques. nih.gov In silico methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are becoming indispensable tools in modern drug discovery. uctm.edunih.gov

Molecular docking studies have been successfully employed to predict and analyze the binding modes of imidazo[4,5-b]pyridine derivatives within the active sites of their protein targets, such as CDK9 and tubulin. nih.govnih.gov This provides crucial insights into the key molecular interactions responsible for biological activity and guides the rational design of new analogues with enhanced potency and selectivity. liverpool.ac.uk Furthermore, Density Functional Theory (DFT) calculations can be used to investigate the electronic properties and reactivity of these molecules, helping to understand their chemical behavior. uctm.edu

Beyond individual compound design, data science and machine learning offer the potential to analyze large datasets of chemical structures and their associated biological activities. youtube.com By training predictive models on existing data for imidazo[4,5-b]pyridines, it may be possible to identify novel biological targets, predict the activity of virtual compounds before synthesis, and optimize for desirable drug-like properties (ADME/Tox). This data-driven approach can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. youtube.com

Application of this compound Analogues as Chemical Biology Probes and Tools

The this compound scaffold is not only a promising starting point for drug development but also a versatile platform for the creation of chemical biology probes. These specialized tools are designed to study biological systems, identify new drug targets, and elucidate mechanisms of action.

The bromine atom at the 7-position is a particularly useful chemical handle. It can be readily functionalized using reactions like the Suzuki cross-coupling to attach various reporter groups. nih.gov For example, a fluorescent dye could be appended to create a probe for visualizing the subcellular localization of the compound's target protein via microscopy. Alternatively, attaching a biotin (B1667282) tag would allow for affinity-based pulldown experiments to isolate and identify the binding partners of the molecule from complex biological samples.

Furthermore, the core imidazo[4,5-b]pyridine structure has been used to synthesize analogues of known DNA-binding fluorochromes like Hoechst 33258. tandfonline.com This highlights the potential to develop novel fluorescent probes for studying nucleic acid interactions or other cellular components. By designing and synthesizing a toolkit of probes based on the this compound scaffold, researchers can gain a deeper understanding of its biological effects and uncover new therapeutic opportunities.

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine?

The compound can be synthesized via cyclocondensation of 5-bromopyridine-2,3-diamine with methyl-substituted aldehydes under phase-transfer catalysis (solid-liquid system). For example, reacting 5-bromopyridine-2,3-diamine with acetaldehyde derivatives in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst yields the imidazo[4,5-b]pyridine core. Subsequent bromination or substitution steps may refine regioselectivity . Methyl group introduction at the 2-position often requires alkylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

Key Data :

Reaction StepReagents/ConditionsYield Range
CyclocondensationDMF, p-TsOH, 80°C, 12 h60-75%
AlkylationCH₃I, K₂CO₃, TBAB, RT, 12 h70-85%

Q. How is the structure of this compound validated?

Structural confirmation relies on ¹H/¹³C NMR and X-ray crystallography . The bromine atom at C7 appears as a singlet in ¹H NMR (δ ~8.2 ppm), while the methyl group at C2 shows a triplet (δ ~2.5 ppm). X-ray diffraction reveals planar fused rings (imidazole and pyridine) with a dihedral angle <5° between substituents, ensuring minimal steric hindrance .

Q. What solvent systems are suitable for recrystallization?

Ethanol or methanol/hexane mixtures (1:2 v/v) are optimal. Slow evaporation at 4°C yields high-purity crystals (>98%) suitable for X-ray studies .

Advanced Research Questions

Q. How do tautomeric forms affect spectral data interpretation?

The 3H-imidazo[4,5-b]pyridine system exhibits tautomerism between N1-H and N3-H forms. This creates discrepancies in NMR peak assignments, particularly for protons near the bromine atom. Deuterated DMSO can stabilize the dominant tautomer, while 2D NOESY experiments resolve overlapping signals . For example, in DMSO-d₆, the N-H proton resonates at δ ~12.5 ppm, correlating with C7 in HSQC .

Q. What strategies mitigate side reactions during nucleophilic substitution at C7?

Bromine at C7 undergoes SNAr reactions with amines or thiols but competes with demethylation at C2 under harsh conditions. To minimize side reactions:

  • Use microwave-assisted synthesis (100°C, 30 min) instead of reflux .
  • Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, which preserves the methyl group .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

Case Study : Substitution with morpholine (120°C, 18 h) yields 65% product, while microwave conditions (150°C, 0.5 h) improve yield to 82% .

Q. How does the methyl group at C2 influence biological activity compared to phenyl analogs?

The methyl group enhances metabolic stability but reduces π-π stacking with biological targets. In anticancer assays (e.g., MCF-7 breast cancer cells), 7-Bromo-2-methyl derivatives show IC₅₀ = 8.2 µM, whereas phenyl-substituted analogs (e.g., 7-Bromo-2-phenyl) exhibit IC₅₀ = 5.1 µM due to improved hydrophobic interactions .

Data Comparison :

SubstituentLogPIC₅₀ (MCF-7)
2-Methyl2.18.2 µM
2-Phenyl3.45.1 µM

Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for imidazo[4,5-b]pyridines?

Discrepancies arise from:

  • Tautomer-dependent binding : The N1-H tautomer preferentially binds kinase targets (e.g., Aurora A), while N3-H forms are inactive .
  • Impurity profiles : Residual DMF or TBAB in crude products can artificially inflate cytotoxicity readings. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) before testing .

Methodological Recommendations

  • Spectral Analysis : Use DEPT-135 NMR to distinguish CH₃ groups from quaternary carbons .
  • Crystallography : Resolve π-π stacking interactions (interplanar distance ~3.5 Å) to predict solid-state stability .
  • Biological Assays : Pair in vitro cytotoxicity with ADME profiling (e.g., CYP450 inhibition) to prioritize lead compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.